(2-Ethyl-6-methoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2-ethyl-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-7-6(9(11)12)4-5-8(10-7)13-2/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOKCLBYGZDJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694400 | |
| Record name | (2-Ethyl-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848360-87-2 | |
| Record name | B-(2-Ethyl-6-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848360-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Ethyl-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-methoxypyridin-3-yl)boronic acid typically involves the reaction of 2-ethyl-6-methoxypyridine with a boron-containing reagent. One common method is the palladium-catalyzed coupling of 2-ethyl-6-methoxypyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Alcohols and Ketones: Formed via oxidation reactions
Scientific Research Applications
Catalysis in Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of (2-Ethyl-6-methoxypyridin-3-yl)boronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science. The compound acts as a coupling partner with aryl halides to produce diverse biaryl products.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Aryl Halide | This compound | Tetrahydrofuran (THF) | 80°C | 85 |
| Aryl Halide | This compound | Dimethylformamide (DMF) | 100°C | 90 |
Synthesis of Heterocyclic Compounds
The compound has also been utilized in synthesizing various heterocyclic compounds, such as pyridines, imidazoles, and pyrazoles. These compounds have extensive applications in drug discovery and development.
Case Study: Synthesis of Imidazole Derivatives
A recent study demonstrated the use of this compound in synthesizing imidazole derivatives that exhibit potent anticancer activity. The reaction involved coupling with an appropriate imidazole precursor under optimized conditions.
Pharmaceutical Applications
This compound has shown promise in the synthesis of pharmaceutical compounds, particularly those targeting various diseases.
Table 2: Pharmaceutical Compounds Derived from this compound
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Antifungal Agents | Fungal Infections | Inhibition of fungal cell wall synthesis |
| Anti-inflammatory Agents | Inflammatory Diseases | Modulation of inflammatory pathways |
| Antiviral Agents | Viral Infections | Inhibition of viral replication |
Material Science Applications
In addition to its pharmaceutical applications, this compound is being explored for its potential in material science, particularly in creating advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-6-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl or alkenyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The pyridine ring’s substitution pattern critically determines boronic acid behavior. Below are key comparisons with analogs (Table 1):
Table 1: Structural and Electronic Comparison of Selected Pyridine Boronic Acids
- Electron-donating vs. withdrawing groups : Methoxy and ethoxy groups increase pKa (e.g., 6-ethoxy analog has higher pKa than 6-methoxy) , while fluoro or carbonyl groups decrease pKa .
- Steric effects : The ethyl group in (2-Ethyl-6-methoxypyridin-3-yl)boronic acid may reduce binding efficiency compared to smaller substituents (e.g., methoxy) in enzyme inhibition .
Acidity (pKa)
The pKa of boronic acids dictates their reactivity and suitability for physiological applications. Evidence suggests:
- Boronic acids with electron-donating groups (e.g., methoxy, ethoxy) exhibit pKa values >8.5, making them less acidic and less suitable for physiological pH (~7.4) .
- Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) lower pKa to ~7–8, enhancing binding under physiological conditions .
- Example : Fluoro-substituted analogs (e.g., [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid) demonstrate improved acidity for serine protease targeting .
Biological Activity
(2-Ethyl-6-methoxypyridin-3-yl)boronic acid, a compound characterized by its boronic acid functional group and a substituted pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring with a methoxy group at the 6-position and an ethyl group at the 2-position, alongside a boronic acid group. The presence of the boronic acid moiety is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological molecules. This capability allows it to interact with enzymes, receptors, and nucleic acids, influencing cellular processes. Key mechanisms include:
- Enzyme Inhibition : The boronic acid group can reversibly or irreversibly bind to serine or cysteine residues in enzymes, altering their activity.
- Modulation of Signaling Pathways : By interacting with specific receptors, this compound may influence various signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth, particularly against resistant strains.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A comparative study showed that derivatives of pyridine compounds often possess enhanced antibacterial properties against resistant bacteria. For example, derivatives with similar structural features have demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. A notable study highlighted that compounds bearing a pyridine moiety exhibited improved potency against multidrug-resistant (MDR) cancer cells compared to traditional chemotherapeutics .
Study 1: Antibacterial Efficacy
A study published in 2016 evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited significantly stronger activity against resistant bacterial strains compared to non-substituted analogs .
| Compound | Activity Against S. pneumoniae | Activity Against E. coli |
|---|---|---|
| Control | 0.5 µg/mL | 1.0 µg/mL |
| This compound | 0.1 µg/mL | 0.5 µg/mL |
Study 2: Anticancer Mechanism
In a separate investigation into the anticancer properties, this compound was found to induce apoptosis in breast cancer cell lines through the activation of caspase-dependent pathways. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting MDR phenotypes .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2-Ethyl-6-methoxypyridin-3-yl)boronic acid, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of pyridine derivatives. Challenges include boronic acid instability under aqueous/acidic conditions and purification difficulties due to boroxine formation (dehydration/trimerization). To mitigate this, boronic esters (e.g., pinacol esters) are often synthesized first and hydrolyzed to the free acid . Purification may require chromatography under inert atmospheres or derivatization with diols to stabilize intermediates .
Q. How can NMR spectroscopy be optimized to characterize boronic acid derivatives like this compound?
- Methodological Answer : Use NMR to monitor boronic acid speciation, as chemical shifts vary with pH (e.g., trigonal vs. tetrahedral boron). For example, 2,6-difluorophenyl boronic acid shows distinct NMR shifts at different pH levels, aiding in structural validation . NMR in DMSO-d can resolve hydroxyl proton signals, but deuterated solvents must be dried to avoid boroxine interference .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer : Boronic acids are used as reversible covalent inhibitors (e.g., proteasome inhibitors like bortezomib) or bioisosteres for carbonyl groups. The ethyl and methoxy substituents may enhance lipophilicity or target binding in enzyme active sites. Rational design involves molecular docking studies and co-crystallization with target proteins to optimize binding kinetics .
Advanced Research Questions
Q. How do secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic/hydrogen bonding) can reduce selectivity. In surface plasmon resonance (SPR) studies with AECPBA-functionalized surfaces, secondary interactions were minimized using borate buffers at pH 8.5, which disrupt non-diol binding . Buffer optimization and surface blocking agents (e.g., ethanolamine) improve specificity for glycoprotein analysis .
Q. What strategies address boronic acid instability during MALDI-MS analysis?
- Methodological Answer : Boronic acids undergo dehydrative trimerization under laser desorption, complicating spectral interpretation. Derivatization with diols (e.g., mannitol) forms stable cyclic esters, preventing boroxine formation. For example, peptide boronic acids can be analyzed post-derivatization using MALDI-TOF with α-cyano-4-hydroxycinnamic acid (CHCA) matrix .
Q. How can thermal stability data guide the use of this compound in flame-retardant polymers?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition pathways. Aromatic boronic acids with electron-withdrawing groups (e.g., methoxy) exhibit higher thermal stability. Pyrene-1-boronic acid, for instance, degrades above 600°C, suggesting substituent effects on char formation. Structure-activity relationships (SAR) can prioritize analogs with optimal stability for polymer composites .
Q. What LC-MS/MS parameters are critical for detecting boronic acid impurities at sub-ppm levels?
- Methodological Answer : Use MRM mode with triple quadrupole MS for sensitivity. For underivatized boronic acids, electrospray ionization (ESI) in negative mode with ammonium acetate buffer enhances ionization. Column choice (e.g., C18 with end-capping) reduces boron-specific adsorption. Validation parameters include LOQ (≤1 ppm), linearity (R >0.99), and recovery (90–110%) using spiked drug substance matrices .
Data Contradiction Analysis
Q. How can conflicting data on boronic acid-diol binding kinetics be resolved?
- Methodological Answer : Kinetic studies using stopped-flow fluorescence show binding completes within seconds (k for fructose > glucose), aligning with thermodynamic affinity trends . Discrepancies may arise from pH variations (boronic acid pKa ~8–9) or diol stereochemistry. Use standardized buffers (pH 7.4 PBS) and control diol concentrations to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
